molecular formula C12H18O2 B8401986 4-(2,2,3-Trimethylcyclopent-3-enyl)but-2-enoic acid CAS No. 85187-20-8

4-(2,2,3-Trimethylcyclopent-3-enyl)but-2-enoic acid

Cat. No.: B8401986
CAS No.: 85187-20-8
M. Wt: 194.27 g/mol
InChI Key: YRIPPWABYROTJJ-GQCTYLIASA-N
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Description

4-(2,2,3-Trimethylcyclopent-3-enyl)but-2-enoic acid is a useful research compound. Its molecular formula is C12H18O2 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

85187-20-8

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

(E)-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-enoic acid

InChI

InChI=1S/C12H18O2/c1-9-7-8-10(12(9,2)3)5-4-6-11(13)14/h4,6-7,10H,5,8H2,1-3H3,(H,13,14)/b6-4+

InChI Key

YRIPPWABYROTJJ-GQCTYLIASA-N

Isomeric SMILES

CC1=CCC(C1(C)C)C/C=C/C(=O)O

Canonical SMILES

CC1=CCC(C1(C)C)CC=CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 4-(2,2,3-trimethylcyclopent-3-enyl)but-2-enoate (2.0 g, 9.0 mmol) was added to THF (10 ml) in a 50 ml round bottom flask. Aqueous 1 N NaOH (10 ml) was then added to the flask and the reaction mixture was refluxed at 83° C. for 19 h. Upon completion of the reaction, the reaction mixture was diluted with 1 N NaOH (10 ml) and the aqueous layer was washed twice with MTBE (10 ml×2). The aqueous layer was treated with aqueous 1.0 N HCl until it reached a pH of about 3 (for example from 2 to 4), then extracted three times with AcOEt (10 ml×3). The combined AcOEt extracts were concentrated in vacuo and purified via flash column chromatography with MTBE/Hexanes (5-20% gradient) to give 4-(2,2,3-trimethylcyclopent-3-enyl)but-2-enoic acid (1.58 g) as a viscous oil (1.58 g, 90%). The NMR data is indicated below.
Name
Ethyl 4-(2,2,3-trimethylcyclopent-3-enyl)but-2-enoate
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
4-(2,2,3-trimethylcyclopent-3-enyl)but-2-enoic acid
Yield
90%

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